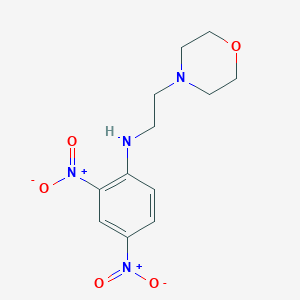

(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5/c17-15(18)10-1-2-11(12(9-10)16(19)20)13-3-4-14-5-7-21-8-6-14/h1-2,9,13H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYUIUZGOFCPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dinitrophenyl 2 Morpholin 4 Ylethyl Amine

Retrosynthetic Analysis for the (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-N bond between the dinitrophenyl ring and the ethylamine (B1201723) nitrogen. This is a common strategy for molecules containing a heteroatom like nitrogen or oxygen linking different parts of the structure. amazonaws.com

This disconnection suggests two primary synthetic precursors:

An electrophilic 2,4-dinitrophenyl source, such as 1-halo-2,4-dinitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene).

A nucleophilic 2-morpholin-4-ylethanamine.

This approach simplifies the synthesis into a predictable nucleophilic aromatic substitution reaction.

Classical Synthetic Routes to this compound

Several classical synthetic methods can be employed to construct the target molecule, with the choice often depending on factors like starting material availability, desired yield, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary and widely used method for forming the C-N bond in this synthesis. allbestessays.comscribd.com This reaction is particularly effective because the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, in this case, the two nitro (NO2) groups. allbestessays.comscribd.com These groups are positioned ortho and para to the leaving group (typically a halogen), which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. allbestessays.com

The general reaction involves the attack of the primary amine of 2-morpholin-4-ylethanamine on the electron-deficient carbon of 1-halo-2,4-dinitrobenzene, followed by the departure of the halide leaving group to restore aromaticity. allbestessays.com A variety of solvents can be used, and the reaction often proceeds under mild conditions.

| Starting Material | Nucleophile | Product | Key Features |

| 1-Chloro-2,4-dinitrobenzene (B32670) | 2-Morpholin-4-ylethanamine | This compound | Electron-withdrawing nitro groups activate the ring for nucleophilic attack. |

| 1-Fluoro-2,4-dinitrobenzene | 2-Morpholin-4-ylethanamine | This compound | Fluorine is an excellent leaving group in SNAr reactions. |

Amine Alkylation Approaches for the Morpholinoethyl Moiety

An alternative, though often less selective, approach is amine alkylation. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an amine with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this could theoretically involve reacting 2,4-dinitroaniline (B165453) with a suitable haloethylmorpholine derivative.

Reductive Amination Pathways to the this compound Core

Reductive amination is a versatile method for forming C-N bonds and can be a viable pathway for synthesizing the target compound. libretexts.orgorganic-chemistry.org This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

To synthesize this compound via this route, one could envision reacting 2,4-dinitrophenylacetaldehyde with morpholine (B109124), followed by reduction. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. libretexts.orgmdpi.com This method offers a different strategic approach by forming the C-N bond of the morpholinoethyl moiety through a different mechanism. Recently, a method was developed for the reductive amination of aldehyde 2,4-dinitrophenylhydrazones (DNPhydrazones) using 2-picoline borane, which transforms the C=N double bond into a C-N single bond. nih.govresearchgate.net

Modern Synthetic Advancements and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on developing more efficient, selective, and environmentally friendly methods. These principles are applicable to the synthesis of N-aryl morpholines. bioengineer.org

Catalytic Methods for Enhanced Yield and Selectivity

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. researchgate.net While SNAr reactions are effective for activated aryl halides, catalytic methods like the Buchwald-Hartwig amination can be employed for a broader range of substrates, including those that are less reactive. researchgate.net These reactions typically utilize palladium or copper catalysts with specific ligands to facilitate the coupling of an amine with an aryl halide. bioengineer.org

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for nucleophilic aromatic substitution (SNAr) reactions, including enhanced safety, improved heat and mass transfer, and greater scalability. vapourtec.com The synthesis of this compound is highly amenable to adaptation in a flow chemistry setup.

In a typical flow process, streams of the reactants, 2-morpholin-4-ylethanamine and 1-chloro-2,4-dinitrobenzene, dissolved in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724), would be pumped and mixed in a T-junction before entering a heated reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time allows for rapid optimization and high yields. For instance, a study on the SNAr reaction between 2,4-difluoronitrobenzene (B147775) and morpholine in ethanol was successfully implemented in a continuous flow system. vapourtec.com This analogous reaction demonstrates the feasibility and benefits of translating such syntheses to a flow environment. The use of continuous stirred-tank reactors (CSTRs) has also been shown to be effective for SNAr reactions that produce poorly soluble products, preventing reactor blockage and enabling kilo-scale production of key intermediates like 4-(2-fluoro-4-nitrophenyl)morpholine. vapourtec.com

Furthermore, flow chemistry facilitates the telescoping of reaction steps. For example, the SNAr reaction could be directly coupled with a subsequent reduction of the nitro groups, if desired, without the need for isolating the intermediate. A metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been successfully performed under continuous-flow conditions, yielding clean primary amines in high yields and short reaction times, often without the need for further purification. beilstein-journals.org

Table 1: Exemplary Flow Chemistry Conditions for Analogous SNAr Reactions

| Reactants | Nucleophile | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Difluoronitrobenzene | Morpholine | EtOH | 100 | 10 min | >95 | vapourtec.com |

| 3,4-Difluoronitrobenzene | Morpholine | N/A | N/A | N/A | High (Kilo-scale) | vapourtec.com |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, several environmentally conscious methods can be applied to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating. nih.govnih.gov The SNAr reaction is particularly well-suited for microwave assistance. The high polarity of the reactants and the Meisenheimer complex intermediate allows for efficient absorption of microwave energy, leading to rapid heating. semanticscholar.org Studies on various SNAr reactions have demonstrated significant improvements under microwave conditions, including reduced catalyst loading and solvent volume in metal-catalyzed processes. nih.gov The protection of primary amines as 2,5-dimethylpyrroles, a reaction that is mechanistically distinct but also benefits from this technology, sees reaction times dramatically reduced through microwave irradiation. researchgate.net

Green Solvents: The choice of solvent has a profound impact on the environmental footprint of a synthesis. Replacing volatile organic compounds (VOCs) with greener alternatives is a key objective. Polyethylene glycol (PEG), particularly PEG-400, has emerged as an effective and recyclable solvent for SNAr reactions. In one study, various 4-chloro-substituted nitrogen heterocycles were reacted with amines in PEG-400 at 120 °C, achieving good to excellent yields in just 5 minutes without the need for an additional base. nih.gov Water is another excellent green solvent, and kinetic studies of SNAr reactions with secondary amines like morpholine have been successfully conducted in aqueous solutions. researchgate.net N-formyl morpholine has also been proposed as a green solvent for the synthesis of various organic compounds. ajgreenchem.com These solvents not only reduce environmental impact but can also simplify product isolation. bioengineer.org

Solvent-Free Conditions: In some cases, it is possible to conduct SNAr reactions under solvent-free conditions, which represents an ideal green chemistry scenario. Such reactions, often facilitated by microwave or ultrasound energy, can provide high yields while completely eliminating solvent waste. semanticscholar.org

Table 2: Green Chemistry Approaches for Analogous SNAr Reactions

| Method | Reactants | Conditions | Solvent | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Microwave | 2,4-diamino-5-iodobenzylpyrimidine + enones | 150°C, 60-80 min | DMF | 55-80 | Reduced time, higher yield | nih.gov |

| Green Solvent | 4-chloro-imidazo[1,5-a]pyrimidine + amines | 120°C, 5 min | PEG-400 | 81-95 | Recyclable solvent, fast | nih.gov |

| Aqueous Media | 2-methoxy-3/5-nitropyridine + morpholine | 20°C | Water | Kinetic Study | Avoids organic solvents | researchgate.net |

Optimization of Reaction Conditions and Isolation Techniques for this compound

The efficiency of the SNAr synthesis of this compound is highly dependent on the optimization of key reaction parameters, including solvent, base, temperature, and reaction time.

Optimization of Reaction Conditions: The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com The formation of this intermediate is usually the rate-determining step.

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used as they can solvate the cationic counter-ion without strongly hydrogen-bonding to the amine nucleophile, thus preserving its nucleophilicity. As noted previously, greener solvents like PEG-400 and even water can be highly effective. nih.govresearchgate.net

Base: A base is often added to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as triethylamine (B128534) (TEA) or Hünig's base.

Temperature: While many SNAr reactions with highly activated substrates like 1-chloro-2,4-dinitrobenzene proceed readily at room temperature or with gentle heating, increasing the temperature can accelerate the reaction rate. However, excessive heat may lead to side-product formation. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product purity. rsc.org

Concentration: The concentration of reactants can also play a role, with higher concentrations generally leading to faster reaction rates.

Isolation and Purification Techniques: The product, this compound, is expected to be a colored solid, characteristic of many dinitrophenyl derivatives. ncert.nic.in

Precipitation and Filtration: Due to the likely solid nature of the product and its nonpolar character relative to inorganic salts, a common isolation technique involves pouring the reaction mixture into water. This causes the organic product to precipitate, after which it can be collected by simple vacuum filtration.

Recrystallization: For purification, recrystallization is a highly effective method for crystalline solids. A suitable solvent or solvent mixture (e.g., ethanol/water) is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. This process effectively removes impurities. google.com

Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel is a standard purification technique. A solvent system (eluent) is selected to provide good separation between the desired product and any remaining starting materials or by-products. For dinitrophenyl-protein conjugates, specialized techniques like immunoadsorbent chromatography have also been employed, demonstrating the versatility of chromatographic methods for these compounds. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, chiral analogues can be synthesized by introducing stereocenters into the morpholine ring. The synthesis of such analogues is of significant interest, particularly in medicinal chemistry, where enantiomeric purity is often crucial for biological activity. nih.govnih.gov The primary strategy involves the preparation of a chiral 2-morpholin-4-ylethanamine precursor, which is then subjected to the SNAr reaction.

Several powerful methods for the asymmetric synthesis of chiral morpholines have been developed:

Asymmetric Hydrogenation: This is a highly efficient method for creating chiral morpholines. The asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large-bite-angle bisphosphine ligand can produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.netsemanticscholar.org

Organocatalytic Halocyclization: Chiral morpholines containing a quaternary stereocenter at the 2-position can be accessed through the catalytic asymmetric halocyclization of corresponding alkenols. Cinchona alkaloid-derived catalysts have been shown to furnish chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions. rsc.org

From Chiral Building Blocks: A common approach is to start from readily available chiral precursors, such as optically pure N-allyl-β-aminoalcohols. Electrophile-induced cyclization of these substrates can yield highly substituted chiral morpholines. semanticscholar.org Similarly, commercially available precursors like tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate can be used as starting points for the synthesis of complex chiral morpholine analogues. nih.gov

Once the chiral morpholine scaffold is prepared, it can be elaborated into the required 2-(chiral-morpholin-4-yl)ethanamine. This chiral amine can then react with 1-chloro-2,4-dinitrobenzene in the standard SNAr reaction to yield the final chiral analogue of the target compound.

Table 3: Selected Methods for Stereoselective Synthesis of Chiral Morpholine Precursors

| Method | Substrate Type | Catalyst/Reagent | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | [Rh(COD)₂]BF₄ / SKP | Forms C2 stereocenter | Up to 99% | rsc.orgresearchgate.net |

| Organocatalytic Chlorocyclization | N-Allyl Amino Alkenols | Cinchona Alkaloid Derivative | Forms C2 quaternary stereocenter | Up to 98% | rsc.org |

| Electrophile-Induced Cyclization | N-allyl-β-aminoalcohols | Bromine (Br₂) | Diastereoselective cyclization | 100% de (partial conversion) | semanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dinitrophenyl 2 Morpholin 4 Ylethyl Amine

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis in (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FT-IR) techniques, provides valuable insights into the functional groups present in this compound. The spectra are characterized by vibrations of the dinitrophenyl group, the morpholine (B109124) ring, and the ethyl linker.

The FT-IR spectrum is expected to show strong characteristic bands for the nitro (NO₂) groups. Specifically, the asymmetric and symmetric stretching vibrations of the NO₂ groups typically appear in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and ethyl groups would be observed in the 2800-3000 cm⁻¹ range. The C-O-C ether linkage of the morpholine ring is expected to produce a strong absorption band around 1115 cm⁻¹. The N-H stretching vibration of the secondary amine is predicted to be in the 3300-3500 cm⁻¹ region.

In the Raman spectrum, the symmetric stretching of the nitro groups is expected to be a particularly strong band. Aromatic ring stretching vibrations should also be prominent. The following table summarizes the predicted key vibrational frequencies.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H | 3300-3500 | Weak | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| Aliphatic C-H | 2800-3000 | Medium | Stretching |

| C=C | 1600-1625 | Strong | Aromatic Ring Stretching |

| NO₂ | 1520-1560 | Medium | Asymmetric Stretching |

| NO₂ | 1340-1360 | Strong | Symmetric Stretching |

| C-N | 1250-1350 | Medium | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the dinitrophenyl ring, the ethyl bridge, and the morpholine ring. The aromatic region should display three protons with characteristic downfield shifts due to the electron-withdrawing nitro groups. The protons of the ethyl bridge will appear as two triplets, while the morpholine protons will likely present as two multiplets.

The ¹³C NMR spectrum will complement the proton data, showing signals for all carbon atoms in the molecule. The aromatic carbons will be significantly deshielded, particularly those bearing the nitro groups. The carbons of the morpholine ring and the ethyl linker will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dinitrophenyl-H3 | ~9.1 (d) | - |

| Dinitrophenyl-H5 | ~8.2 (dd) | - |

| Dinitrophenyl-H6 | ~7.0 (d) | - |

| Dinitrophenyl-C1 | - | ~147 |

| Dinitrophenyl-C2 | - | ~136 |

| Dinitrophenyl-C3 | - | ~124 |

| Dinitrophenyl-C4 | - | ~140 |

| Dinitrophenyl-C5 | - | ~129 |

| Dinitrophenyl-C6 | - | ~115 |

| Ethyl-CH₂-N(DNP) | ~3.6 (t) | ~42 |

| Ethyl-CH₂-N(morpholine) | ~2.8 (t) | ~57 |

| Morpholine-CH₂-N | ~2.6 (m) | ~53 |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene (B1212753) groups of the ethyl bridge and between adjacent protons on the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different parts of the molecule, such as the link between the ethyl bridge and the dinitrophenyl ring, and between the ethyl bridge and the morpholine ring.

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its solid form. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the molecular conformation and packing in the crystal lattice.

Mass Spectrometry for Molecular Fragmentation Pathways of this compound

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₂H₁₆N₄O₄), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 297.1248.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides detailed structural information. A plausible fragmentation pathway for [M+H]⁺ would involve the cleavage of the C-N bonds and fragmentation of the morpholine ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure |

|---|---|

| 297.1248 | [M+H]⁺ |

| 198.0567 | [C₈H₈N₃O₄]⁺ (Loss of morpholine) |

| 113.0970 | [C₆H₁₃N₂]⁺ (Morpholinylethyl ion) |

| 100.0762 | [C₅H₁₀NO]⁺ (Fragment from morpholine ring cleavage) |

Single-Crystal X-ray Diffraction Analysis of this compound

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₆N₄O₅ |

| Formula Weight | 296.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1489.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.320 |

| Absorption Coefficient (mm⁻¹) | 0.100 |

| F(000) | 624 |

Crystalline Polymorphism and Its Implications for this compound

Crystalline polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound have the same chemical formula but differ in the arrangement of their molecules in the crystal lattice. mdpi.com This can lead to variations in physical properties such as melting point, solubility, and stability.

The study of polymorphism is critical in the pharmaceutical and materials sciences. For a compound like this compound, the existence of different polymorphs could have significant implications for its handling, formulation, and performance in various applications. The presence of flexible moieties, such as the morpholine and ethylamine (B1201723) groups, could allow the molecule to adopt different conformations, potentially leading to the formation of conformational polymorphs. mdpi.com

Without experimental data, it is not possible to determine if this compound exhibits polymorphism. The investigation of polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques such as X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy.

Intermolecular Interactions and Crystal Packing in this compound Structures

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For this compound, several types of interactions would be expected to play a crucial role in its crystal structure.

The 2,4-dinitrophenyl group contains nitro groups which are strong hydrogen bond acceptors. The secondary amine group (N-H) can act as a hydrogen bond donor. Therefore, N-H···O hydrogen bonds are highly likely to be a dominant feature in the crystal packing. nih.govnih.gov Additionally, weaker C-H···O interactions involving the methylene groups of the morpholine and ethyl chains and the oxygen atoms of the nitro and morpholine groups could further stabilize the crystal lattice. mdpi.com

Computational and Theoretical Investigations of 2,4 Dinitrophenyl 2 Morpholin 4 Ylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity of (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. nih.govresearchgate.netmdpi.com DFT calculations can determine various electronic properties of this compound.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this molecule, the electron-withdrawing nature of the dinitrophenyl group is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, visualize the charge distribution across the molecule. mdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the morpholine (B109124) ring and the nitro groups. Positive potential regions (blue) highlight electron-deficient areas, like the hydrogen atoms on the amine and the aromatic ring, which are susceptible to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are representative values based on similar compounds and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 5.2 D | Measures the overall polarity of the molecule |

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. nih.gov These methods are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, ab initio calculations could be employed to obtain a highly accurate energy profile for specific conformations or reaction pathways.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, one can gain insights into its dynamic behavior and interactions.

In an aqueous environment, MD simulations can reveal how water molecules arrange around the solute, highlighting the formation of hydrogen bonds between the water and the polar parts of the molecule, such as the morpholine oxygen and the nitro groups. The simulations can also provide information on the molecule's solubility and how it influences the structure of the surrounding water.

Simulations within a lipid bilayer are particularly relevant for understanding how the molecule might interact with cell membranes. These simulations can predict the preferred orientation of the molecule within the membrane, its partitioning behavior, and its potential to cross the lipid barrier.

Conformational Analysis and Energy Landscapes of this compound

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.

By systematically rotating the key dihedral angles—such as those around the ethylamine (B1201723) linker—and calculating the corresponding energy, a potential energy surface (PES) can be constructed. nih.gov This landscape reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them. Such analysis is crucial for understanding the molecule's flexibility and the shapes it is most likely to adopt.

Prediction of Spectroscopic Parameters via Computational Chemistry for this compound

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can aid in the assignment of experimental peaks.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the N-H stretch, C-N stretches, and the symmetric and asymmetric stretches of the nitro groups.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values based on similar compounds and are for illustrative purposes.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3350 | Stretching |

| Aromatic C-H | 3100 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| NO₂ | 1530 | Asymmetric Stretching |

| NO₂ | 1340 | Symmetric Stretching |

| C-O-C | 1115 | Stretching |

QSAR and QSPR Modeling for this compound and its Analogues (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.netmdpi.comnih.gov

For this compound and its analogues, a QSAR/QSPR study would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By creating a dataset of analogues with known properties (e.g., solubility, partition coefficient, or a specific non-clinical biological activity), a mathematical model can be developed. This model can then be used to predict the properties of new, unsynthesized analogues. This approach is valuable in guiding the design of new compounds with desired physicochemical characteristics.

Applications and Advanced Materials Science Incorporating 2,4 Dinitrophenyl 2 Morpholin 4 Ylethyl Amine Non Clinical Focus

(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine in Analytical Chemistry Method Development

The unique structural attributes of this compound, which combines a chromophoric dinitrophenyl group with a reactive secondary amine and a morpholine (B109124) moiety, position it as a versatile tool in the development of analytical chemistry methods.

As a Reagent for Detection or Derivatization

The presence of the 2,4-dinitrophenyl group, a well-established chromophore, suggests that this compound could be employed as a derivatizing agent to facilitate the detection and quantification of various analytes. researchgate.netnih.gov Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds that lack a suitable chromophore or fluorophore. nih.govmdpi.com The secondary amine in the molecule can react with a range of functional groups, such as carboxylic acids, acid chlorides, and sulfonyl chlorides, to form stable derivatives.

The reaction of this compound with an analyte of interest would yield a product with a strong UV-Visible absorption signature, enabling sensitive detection by spectrophotometry or liquid chromatography with UV detection. hitachi-hightech.com This approach is analogous to the widely used reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is employed for the derivatization of aldehydes and ketones. researchgate.netnih.gov

Table 1: Potential Derivatization Reactions with this compound

| Analyte Functional Group | Resulting Derivative | Potential Detection Method |

|---|---|---|

| Carboxylic Acid | Amide | HPLC-UV |

| Acid Chloride | Amide | HPLC-UV |

| Sulfonyl Chloride | Sulfonamide | HPLC-UV |

This table presents hypothetical derivatization reactions based on the known reactivity of secondary amines.

Chromatographic Separations Utilizing this compound

The physicochemical properties of this compound—a combination of a polar morpholine ring and a relatively nonpolar dinitrophenyl group—suggest that it would be amenable to separation and analysis by reversed-phase high-performance liquid chromatography (HPLC). The compound itself, or its derivatives, could be separated on a nonpolar stationary phase, with the retention time being influenced by the mobile phase composition. nih.govresearchgate.net

Furthermore, the basic nature of the morpholine and secondary amine groups allows for manipulation of the mobile phase pH to control the retention behavior of the compound. At acidic pH, these groups would be protonated, increasing the polarity of the molecule and leading to earlier elution in reversed-phase HPLC. This pH-dependent retention provides an additional parameter for optimizing chromatographic separations. researchgate.net

Potential for this compound in Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient 2,4-dinitrophenyl moiety of this compound makes it an interesting candidate for studies in supramolecular chemistry, particularly in the realm of host-guest interactions. This dinitrophenyl group can act as a guest, fitting into the cavities of various host molecules.

A notable example of such interactions involves the inclusion of dinitrophenol derivatives within the hydrophobic cavity of cyclodextrins. nih.gov It is plausible that this compound could form similar stable inclusion complexes with cyclodextrins or other macrocyclic hosts like calixarenes and cucurbiturils. The formation of these host-guest complexes could be studied using techniques such as UV-Visible spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry. The binding affinity would be influenced by the size of the host cavity and the intermolecular forces, such as van der Waals interactions and hydrogen bonding, between the host and the guest.

This compound in the Development of New Materials

The structural features of this compound also lend themselves to the design and synthesis of novel materials with tailored properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Containing this compound Ligands

The presence of potential coordination sites—specifically the nitrogen atoms of the morpholine ring and the secondary amine—allows this compound to function as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comresearchgate.netmdpi.com By coordinating to metal ions, this ligand could form extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.netnih.gov

The properties of the resulting MOFs, such as their porosity, thermal stability, and photophysical characteristics, would be dictated by the choice of the metal ion, the coordination geometry, and the nature of the organic ligand. mdpi.comrsc.orgnih.gov The incorporation of the dinitrophenyl group could impart interesting electronic or optical properties to the material.

Table 2: Hypothetical MOFs Incorporating this compound as a Ligand

| Metal Ion | Potential MOF Structure | Potential Application |

|---|---|---|

| Zn(II) | 3D porous framework | Gas storage, catalysis |

| Cu(II) | 2D layered structure | Sensing, separation |

This table outlines plausible MOF structures and applications based on the coordination chemistry of similar N-donor ligands.

Organic Semiconductors or Optoelectronic Materials Derived from this compound

The combination of an electron-donating amine/morpholine unit and an electron-withdrawing dinitrophenyl group gives this compound a donor-acceptor (D-A) type electronic structure. Such D-A motifs are fundamental to the design of organic semiconductors and optoelectronic materials. nih.govfrontiersin.org

While the compound itself is not extensively conjugated, it could serve as a building block for larger, more complex organic molecules with semiconducting properties. For instance, it could be chemically modified to be incorporated into conjugated polymers or small molecules for use in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netbohrium.com The electronic properties of these materials could be tuned by modifying the donor and acceptor strengths of the constituent units.

Future Directions and Emerging Research Avenues for 2,4 Dinitrophenyl 2 Morpholin 4 Ylethyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of dinitrophenylamines often involves nucleophilic aromatic substitution (SNAr) reactions, which may utilize harsh conditions and hazardous solvents. Future research will likely focus on developing more sustainable synthetic protocols. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.orgorganic-chemistry.org Key areas of development could include:

Green Solvents: Shifting from conventional organic solvents to greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Systems: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to enhance reaction efficiency and selectivity under milder conditions.

Flow Chemistry: The adoption of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. nih.gov

Redox-Neutral Methods: Designing synthetic pathways that are redox-neutral, minimizing the use of oxidizing and reducing agents, thereby reducing waste. nih.govchemrxiv.orgchemrxiv.org

| Parameter | Traditional Approach | Sustainable Future Approach |

|---|---|---|

| Solvent | DMSO, DMF, NMP | Water, Ethanol (B145695), 2-MeTHF |

| Temperature | High ( >100 °C) | Room Temperature to Mild Heating |

| Catalyst | Often uncatalyzed or strong base | Phase transfer catalysts, nanocatalysts |

| Process | Batch | Continuous Flow |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanism for the formation of (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine can be achieved through the use of advanced spectroscopic techniques for in situ monitoring. beilstein-journals.orgresearchgate.netsemanticscholar.orgspectroscopyonline.comiaea.org Real-time analysis can provide valuable data on the formation of intermediates, reaction rates, and the influence of various parameters.

Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution, as it is not significantly affected by water, a common green solvent. beilstein-journals.orgresearchgate.netsemanticscholar.orgiaea.org It can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction mixture to follow the concentration changes of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the species present in the reaction mixture over time.

| Spectroscopic Technique | Potential Analyte/Marker | Information Gained |

|---|---|---|

| Raman Spectroscopy | C-N bond formation, disappearance of N-H stretch | Reaction progress and endpoint |

| FTIR Spectroscopy | Changes in aromatic C-H bending, N-O stretching of nitro groups | Intermediate formation, reaction kinetics |

| UV-Vis Spectroscopy | Formation of colored product | Quantitative analysis of product formation |

Integration of Machine Learning and AI in the Study of Properties and Reactivity

Predict Physicochemical Properties: ML models can be trained on existing data for similar compounds to predict properties such as solubility, melting point, and spectroscopic characteristics. research.googleresearchgate.netarxiv.org

Forecast Reactivity: AI algorithms can predict the reactivity of the compound in various chemical transformations, aiding in the design of new reactions and the synthesis of novel derivatives. researchgate.netchemistryworld.com

Virtual Screening: If the compound is explored for biological activity, ML models can perform virtual screening to predict its potential interactions with biological targets.

| Application Area | Machine Learning Model | Predicted Outcome |

|---|---|---|

| Property Prediction | Graph Neural Networks (GNNs) | Aqueous solubility, LogP, UV-Vis spectra |

| Reactivity Prediction | Random Forest, Support Vector Machines | Site of electrophilic/nucleophilic attack, reaction rate constants |

| Biological Activity | Deep Neural Networks (DNNs) | Potential binding affinity to specific proteins |

Expanding the Scope of Analogues for Mechanistic Insight

The synthesis and study of analogues of this compound can provide crucial insights into structure-property and structure-activity relationships. e3s-conferences.orgijprs.comnih.gov By systematically modifying the structure, researchers can probe the electronic and steric effects on its properties.

Substitution on the Dinitrophenyl Ring: Introducing different electron-withdrawing or electron-donating groups on the aromatic ring can modulate its electronic properties and influence its reactivity and spectroscopic behavior.

Modification of the Morpholine (B109124) Moiety: Altering the morpholine ring, for instance, by introducing substituents or replacing it with other heterocyclic systems, can impact the compound's conformation and solubility.

| Analogue Type | Modification Example | Potential Mechanistic Insight |

|---|---|---|

| Ring-Substituted | Replacement of a nitro group with a cyano or trifluoromethyl group | Effect of electron-withdrawing group identity on SNAr reaction rate |

| Heterocycle-Modified | Replacement of morpholine with piperidine (B6355638) or thiomorpholine | Influence of the heteroatom in the saturated ring on properties |

| Linker-Modified | Propyl or butyl linker instead of ethyl | Impact of linker length on conformational flexibility and potential biological interactions |

Multidisciplinary Research Collaborations

The future exploration of this compound would be significantly enhanced through multidisciplinary collaborations. e3s-conferences.orgresearchgate.netrsc.orgnih.gov

Materials Science: Collaboration with materials scientists could lead to the investigation of the compound's potential in applications such as nonlinear optics, dyes, or as a component in novel polymers.

Medicinal Chemistry and Biology: Given that both the dinitrophenyl and morpholine moieties are present in various bioactive molecules, collaborations with medicinal chemists and biologists could uncover potential pharmacological applications. e3s-conferences.orgresearchgate.netrsc.orgnih.gov

Computational Chemistry: Joint efforts with computational chemists can provide theoretical backing for experimental findings, including reaction mechanisms and the prediction of molecular properties. researchgate.net

Challenges and Opportunities in Academic Research

While the future research avenues are promising, there are challenges to be addressed. The synthesis of specifically substituted dinitrophenylamines can sometimes be low-yielding or require challenging purification methods. The handling of dinitrophenyl compounds also requires appropriate safety precautions due to their potential reactivity and biological effects.

However, these challenges present opportunities for innovation. The development of efficient and sustainable synthetic methods, the application of cutting-edge analytical and computational tools, and the exploration of this compound in new, interdisciplinary contexts could lead to significant scientific advancements. The study of this compound, therefore, stands as a representative example of how modern chemical research can unlock the potential of specific molecular structures.

Q & A

Q. What are the optimal synthetic routes for (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine?

- Methodological Answer : The synthesis typically involves coupling a 2,4-dinitrophenyl precursor with a morpholine-containing ethylamine derivative. A two-step approach is common:

Nitro substitution : React 2,4-dinitrochlorobenzene with a morpholinylethylamine derivative under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the product.

Note: Monitor reaction progress via TLC, as over-reaction can lead to byproducts like hydrazine adducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (N–O stretching at ~1520–1350 cm⁻¹) and morpholine (C–O–C stretching at ~1120 cm⁻¹) groups .

- ¹H/¹³C NMR : The aromatic protons of the dinitrophenyl group appear as doublets (δ 8.5–9.0 ppm), while morpholine protons resonate as a multiplet (δ 3.5–3.7 ppm) .

- UV-Vis : Strong absorption bands (~260–300 nm) due to π→π* transitions in the dinitrophenyl moiety .

- Mass Spectrometry : High-resolution MS (ESI⁺) confirms molecular ion peaks and fragmentation patterns .

Q. What are the common reaction pathways involving the dinitrophenyl group?

- Methodological Answer : The dinitrophenyl group undergoes:

- Electrophilic substitution : Nitro groups direct incoming nucleophiles (e.g., hydrazine) to the para position, forming hydrazone derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, but may require careful control to avoid over-reduction .

Advanced Research Questions

Q. How does the dinitrophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro groups activate the aromatic ring for SNAr reactions by stabilizing the Meisenheimer intermediate. Kinetic studies (e.g., pseudo-first-order rate constants, kobs) reveal that the ortho-nitro group exerts a stronger activating effect than the para-nitro group. Solvent effects (e.g., DMSO vs. MeOH) and base catalysis (e.g., Et₃N) further modulate reactivity . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in the transition state .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .

- Structural analogs : Compare activity with derivatives lacking the morpholine or dinitrophenyl group to isolate pharmacophoric contributions .

- Computational modeling : Molecular docking (AutoDock Vina) can identify binding modes to target proteins (e.g., kinases) and rationalize activity differences .

Q. How can the coordination chemistry of this compound be exploited in catalytic applications?

- Methodological Answer : The morpholine nitrogen and aromatic nitro groups act as ligands for transition metals (e.g., Fe(II), Cr(III)).

- Synthesis of metal complexes : React the compound with metal salts (e.g., FeCl₂) in ethanol under inert atmospheres.

- Characterization : Magnetic susceptibility measurements (e.g., µeff = 1.73 BM for Fe(II) octahedral geometry) and UV-Vis (d-d transitions) confirm coordination .

- Applications : Such complexes show potential as redox-active catalysts in oxidation reactions .

Data Contradiction Analysis

Q. Why do some studies report low solubility in aqueous media despite the morpholine group’s hydrophilicity?

- Methodological Answer : The dinitrophenyl group’s hydrophobicity dominates solubility behavior. To enhance aqueous solubility:

- Derivatization : Introduce sulfonate groups via electrophilic sulfonation.

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility .

Experimental validation via phase-solubility diagrams (Higuchi method) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.